(1-N-Fmoc-aminocyclobutyl)methanamine HCl
Description
(1-N-Fmoc-aminocyclobutyl)methanamine HCl is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with an aminomethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c21-13-20(10-5-11-20)22-19(23)24-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSZKQZGHZUIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-N-Fmoc-aminocyclobutyl)methanamine HCl typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate precursor. This can be achieved through the reaction of 9H-fluoren-9-ylmethanol with phosgene or a suitable carbamoyl chloride in the presence of a base such as triethylamine. The resulting fluorenylmethyl carbamate is then reacted with 1-(aminomethyl)cyclobutanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-N-Fmoc-aminocyclobutyl)methanamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or aminomethyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
(1-N-Fmoc-aminocyclobutyl)methanamine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-N-Fmoc-aminocyclobutyl)methanamine HCl involves its interaction with specific molecular targets and pathways. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the aminomethyl group can participate in nucleophilic or electrophilic reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
- 9H-fluoren-9-ylmethyl (6-aminohexyl)carbamate hydrochloride
Uniqueness
Compared to similar compounds, (1-N-Fmoc-aminocyclobutyl)methanamine HCl stands out due to the presence of the cyclobutyl ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
